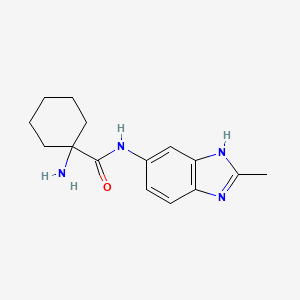![molecular formula C13H21F3N2O B7557801 N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide, also known as PCP or phencyclidine, is a dissociative anesthetic drug that was first synthesized in the 1950s. It was originally developed for use as a surgical anesthetic, but due to its adverse side effects, it was never approved for human use. However, PCP has since been used for a variety of research purposes, including the study of its mechanism of action and its effects on the brain and behavior.
Mecanismo De Acción
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide acts primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory. By blocking the NMDA receptor, N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide disrupts the normal functioning of the brain, leading to altered perception, dissociation, and other behavioral effects.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide has a number of biochemical and physiological effects, including increased heart rate and blood pressure, altered respiration, and changes in body temperature. It also affects the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide in lab experiments is its ability to induce dissociation and alter perception, which can be useful for studying the neural mechanisms underlying consciousness and perception. However, its adverse side effects, including its potential for inducing psychosis and addiction, make it a challenging substance to work with.
Direcciones Futuras
There are a number of potential future directions for research on N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide, including the development of new drugs that target the NMDA receptor in a more specific and controlled way. Other areas of research include investigating the long-term effects of N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide use on the brain and behavior, as well as exploring the potential therapeutic uses of N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide and related drugs for the treatment of conditions such as depression and addiction.
Métodos De Síntesis
The synthesis of N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide involves the reaction of 1-(1-phenylcyclohexyl) piperidine with trifluoroacetic anhydride in the presence of a catalyst. This reaction results in the formation of N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide, which can then be purified through a series of chemical processes.
Aplicaciones Científicas De Investigación
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide has been used extensively in scientific research, particularly in the study of its effects on the brain and behavior. Its ability to induce dissociation and alter perception has made it a valuable tool for studying consciousness and the neural mechanisms underlying perception and cognition. It has also been used to study the effects of drugs on behavior and to investigate the neural basis of addiction.
Propiedades
IUPAC Name |
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O/c14-13(15,16)9-4-6-10(7-5-9)18-12(19)11-3-1-2-8-17-11/h9-11,17H,1-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHCOKLKSMZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)


![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)

![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
![3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide](/img/structure/B7557791.png)

![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)

![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)